7-Fluoronaphthalene-1-carbaldehyde

説明

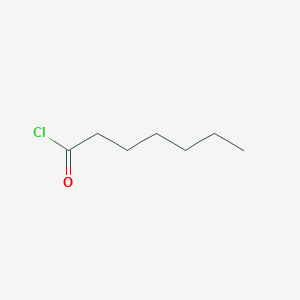

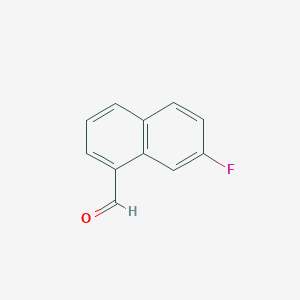

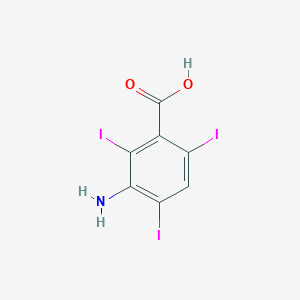

7-Fluoronaphthalene-1-carbaldehyde belongs to the broader class of naphthalene derivatives characterized by the presence of a fluoro group and an aldehyde functional group. These compounds are of significant interest due to their potential applications in diverse fields ranging from material science to pharmaceuticals. The specific introduction of a fluoro group can significantly alter the chemical and physical properties of naphthalene derivatives, affecting their reactivity, electronic structure, and photophysical properties.

Synthesis Analysis

Although direct synthesis information on 7-Fluoronaphthalene-1-carbaldehyde is not available, related works on halonaphthalene-1-carbaldehydes provide a basis for understanding potential synthetic routes. The synthesis of these compounds often involves strategic functionalization of the naphthalene core, employing methods such as halogenation followed by subsequent aldehyde group introduction. A versatile approach is seen in the synthesis of similar compounds where halogenated naphthalenes are used as starting materials to introduce various functional groups through reactions like the Suzuki coupling (Herrera et al., 2016).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is significantly influenced by the substituents attached to the naphthalene ring. Fluoro substitution, in particular, can affect the electron distribution and aromatic stability through inductive and mesomeric effects. Studies on similar compounds, such as hydroxynaphthalene-1-carbaldehydes, have shown that these molecules can exhibit interesting tautomeric behaviors and intramolecular interactions, which can be crucial for understanding the reactivity and stability of 7-Fluoronaphthalene-1-carbaldehyde (Alarcón et al., 1995).

Chemical Reactions and Properties

Naphthalene derivatives undergo a variety of chemical reactions, including but not limited to electrophilic aromatic substitution, nucleophilic addition, and condensation reactions. The presence of a fluoro group adjacent to the carbaldehyde function may influence the reactivity towards nucleophilic agents due to the electron-withdrawing effect of the fluorine atom. For instance, Schiff base formation involving carbaldehyde groups is a common reaction pathway for these compounds, leading to a wide array of derivatives with potential applications in coordination chemistry and as ligands in metal complexes (Maher, 2018).

Physical Properties Analysis

The introduction of a fluoro group in naphthalene derivatives typically affects their physical properties, such as boiling and melting points, solubility, and optical properties. These changes are attributed to the influence of fluorine on the overall molecular polarity and intermolecular interactions. While specific data on 7-Fluoronaphthalene-1-carbaldehyde is not readily available, insights can be gleaned from studies on similar fluorinated aromatic compounds, indicating that such modifications can enhance the material's stability and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 7-Fluoronaphthalene-1-carbaldehyde, such as acidity, basicity, and reactivity, are expected to be distinctively influenced by the fluoro and aldehyde functional groups. The aldehyde group makes it a candidate for various organic reactions, including oxidation, reduction, and condensation, while the fluoro group alters its electronic properties, potentially affecting its reactivity patterns. Studies on related compounds have explored their reactivity in the context of forming complex structures and engaging in diverse chemical reactions, providing a framework for understanding the chemical behavior of fluorinated naphthalene derivatives (Somai Magar & Lee, 2013).

科学的研究の応用

Use in Schiff Bases and Metal Complexes

7-Fluoronaphthalene-1-carbaldehyde is a predecessor for various coordinating agents. Schiff bases derived from similar compounds like 2-Hydroxynaphthalene-1-carbaldehyde have shown significant roles in developing commercially useful compounds. These Schiff bases are used in various applications, including the formation of fluorescent chemosensors, due to their aromatic rings' highly functionalized nature (Maher, 2018).

Versatile Building Block in Synthesis

Compounds like 8-Iodonaphthalene-1-carbaldehyde, which share structural similarities with 7-Fluoronaphthalene-1-carbaldehyde, have been utilized as versatile building blocks for diverse synthesis. These structures have led to the creation of a library of polycyclic carbo- and heterocycles, covering unexplored regions of chemical space (Herrera et al., 2016).

Fluorogenic Reagent Potential

7-Fluoronaphthalene-1-carbaldehyde and related compounds like 4-Diazomethylcoumarins have potential as fluorogenic reagents. These compounds, especially those with 7-substituents, are valuable in introducing fluorophores into acidic substances, indicating their use in labeling reactions and fluorescence studies (Ito & Maruyama, 1983).

Tautomerism Studies

Compounds like 7-Fluoronaphthalene-1-carbaldehyde are used in studying tautomerism. For example, research on 10-hydroxyphenanthrene-9-carbaldehyde, which is structurally similar, has contributed to understanding tautomerism in aromatic α-hydroxy carbaldehyde anils, highlighting their role in keto-enamine tautomeric forms (Alarcón et al., 1995).

Fluorescent Probe Development

7-Fluoronaphthalene-1-carbaldehyde and similar compounds have been used in developing fluorescent probes for detecting ions like hypochlorite. These probes can undergo chemical transformations, resulting in emission intensity enhancement, indicating their potential in ion recognition and fluorescence-based sensing (Algi, 2016).

Metabolic Studies

Related compounds, such as 1-Fluoronaphthalene, have been studied for their metabolism in organisms like Cunninghamella elegans, indicating the scientific interest in understanding the metabolic pathways of fluoro-substituted naphthalenes, which can have implications in environmental and pharmaceutical research (Cerniglia et al., 1984).

特性

IUPAC Name |

7-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGYEULFRLZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

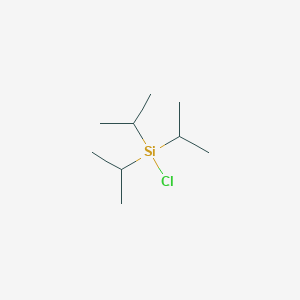

C1=CC2=C(C=C(C=C2)F)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517960 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoronaphthalene-1-carbaldehyde | |

CAS RN |

82128-59-4 | |

| Record name | 7-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)